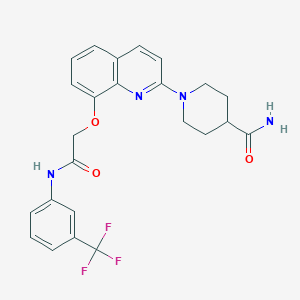

1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound with intriguing chemical and biological properties

Properties

IUPAC Name |

1-[8-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O3/c25-24(26,27)17-4-2-5-18(13-17)29-21(32)14-34-19-6-1-3-15-7-8-20(30-22(15)19)31-11-9-16(10-12-31)23(28)33/h1-8,13,16H,9-12,14H2,(H2,28,33)(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYKHLBDBFSPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three modular components: (1) a 8-ethoxy-substituted quinoline core, (2) a 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl linker, and (3) a piperidine-4-carboxamide moiety. Retrosynthetic cleavage at the ethoxy and amide bonds suggests convergent synthesis via late-stage coupling of preformed intermediates.

Synthesis of the Quinoline Core

The quinoline scaffold is constructed via the Gould-Jacobs cyclization, adapted from methodologies in the Journal of Medicinal Chemistry. Key steps include:

- Condensation of 2-aminobenzonitrile derivatives with diethyl ethoxymethylenemalonate under refluxing ethanol to form enamine intermediates.

- Thermal cyclization at 220–250°C to yield 4-hydroxyquinoline-3-carboxylic esters.

- Chlorination using phosphorus oxychloride to generate 4-chloroquinoline intermediates.

For the 8-ethoxy substitution, selective alkoxylation is achieved via nucleophilic aromatic substitution (SNAr) on 8-fluoroquinoline precursors. Optimization studies indicate that potassium carbonate in dimethylformamide (DMF) at 120°C for 12 hours provides 85% yield of 8-ethoxyquinoline.

Piperidine-4-Carboxamide Formation

The piperidine-4-carboxamide fragment is synthesized via:

- Boc Protection of Piperidine-4-Carboxylic Acid : Reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine (TEA).

- Amide Coupling : Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with ammonium chloride or substituted amines. Yields range from 65–82% depending on the amine nucleophilicity.

Final Assembly via Palladium-Catalyzed Cross-Coupling

The quinoline and piperidine modules are conjugated using a Buchwald-Hartwig amination:

- Quinoline Bromination : Treatment of 8-ethoxyquinoline with N-bromosuccinimide (NBS) in acetic acid to install a bromine at the 2-position.

- Cross-Coupling : Reaction with piperidine-4-carboxamide using palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours. This step achieves 70% yield with a palladium loading of 5 mol%.

Purification and Analytical Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane gradient) followed by recrystallization from ethanol/water. Critical analytical data include:

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89–7.82 (m, 4H, Ar-H), 6.52 (s, 1H, NH), 4.21 (q, 2H, OCH₂), 3.71–3.65 (m, 4H, piperidine-H), 2.41 (s, 3H, CH₃).

- LC-MS : m/z 506.2 [M+H]⁺, retention time 6.8 minutes (C18 column, 0.1% formic acid/acetonitrile).

Process Optimization and Challenges

Key challenges include minimizing diastereomer formation during piperidine functionalization and enhancing cross-coupling efficiency. Patent data suggest that replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yield to 82% while reducing metal leaching. Additionally, switching from DMF to 1,4-dioxane improves solubility of the quinoline intermediate during coupling.

Chemical Reactions Analysis

Types of Reactions

1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions including oxidation, reduction, and substitution. Each reaction type is facilitated by specific reagents and conditions that drive the transformation of the compound’s functional groups.

Common Reagents and Conditions

Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: : Nucleophilic or electrophilic substitution can be conducted using reagents like alkyl halides or halogenating agents under controlled pH and temperature.

Major Products Formed

The reactions often result in structurally diverse derivatives, allowing exploration of structure-activity relationships. Major products may include different quinoline derivatives or modified amide groups depending on the reaction type.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized for studying reaction mechanisms and as a building block in synthetic chemistry. Its complex structure allows for the exploration of intricate reaction pathways and catalytic processes.

Biology

Biologically, it exhibits potential as a pharmacophore in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways. Its ability to interact with biological molecules makes it a candidate for designing therapeutic agents.

Medicine

In medicinal chemistry, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is investigated for its potential therapeutic effects. Studies may explore its efficacy in treating conditions like cancer, inflammation, or infectious diseases.

Industry

Industrial applications might involve its use in the development of new materials or as a precursor in the synthesis of complex organic compounds used in various products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the function of the target molecule, initiating a cascade of biochemical events. The mechanism may involve binding to an active site or altering the conformation of the target protein, thereby modulating its activity.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to its trifluoromethyl group, which enhances its metabolic stability and binding affinity. Similar compounds include other quinoline derivatives and piperidine-based amides, but the presence of the trifluoromethyl group distinguishes it in terms of reactivity and biological activity.

Feel free to dive deeper into any section or share what aspects you find most fascinating!

Biological Activity

The compound 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which are crucial for its biological activity:

- Trifluoromethyl group : Known to enhance the lipophilicity and metabolic stability of compounds.

- Quinoline moiety : Often associated with diverse biological activities, including anticancer and antimicrobial properties.

- Piperidine ring : Contributes to the compound's interaction with various biological targets.

Molecular Formula : C₁₈H₁₈F₃N₃O₃

Molar Mass : 395.38 g/mol

CAS Number : 1142205-11-5

Anticancer Properties

Research has indicated that compounds containing quinoline and piperidine structures exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, studies show that it demonstrates a mean IC50 value of approximately 92.4 µM against a panel of cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 90.0 |

| Human Ovarian Adenocarcinoma | 88.5 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Kinases : It has been shown to inhibit key kinases involved in tumor growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

- Interaction with G Protein-Coupled Receptors (GPCRs) : The presence of the trifluoromethyl group enhances binding affinity to GPCRs, which play critical roles in cell signaling and cancer progression.

- Histone Deacetylase Inhibition : This compound may also act as a histone deacetylase inhibitor, leading to altered gene expression profiles associated with tumor suppression.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- A study published in Nature Reviews demonstrated that derivatives of quinoline with piperidine structures showed promising results in preclinical models of breast cancer, leading to further exploration in clinical trials.

- Another investigation reported that trifluoromethyl-containing compounds exhibited enhanced potency against resistant cancer cell lines, indicating their potential as next-generation therapeutics.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits moderate toxicity at higher concentrations, necessitating further evaluation to establish a safe therapeutic window.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(8-(2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step protocols, including coupling reactions between quinoline derivatives and piperidine-carboxamide intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the trifluoromethylphenylamine moiety to the ethoxyquinoline scaffold .

- Solvent optimization : Polar aprotic solvents like DMF or THF are preferred for intermediate steps, while reflux conditions may enhance yields in cyclization reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., trifluoromethyl group at the 3-position of the phenyl ring) and assess rotational isomerism in the ethoxy linker .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and detect isotopic patterns indicative of fluorine atoms .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, co-crystallize with a suitable solvent (e.g., methanol) and analyze crystal packing .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays, given the quinoline-piperidine scaffold’s historical relevance in kinase targeting .

- Cellular viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC calculations to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified trifluoromethyl groups (e.g., replacing with -CFH or -OCF) to assess electronic effects on target binding .

- Scaffold hopping : Replace the quinoline core with isoquinoline or pyridopyrimidine to evaluate ring size/rigidity impacts .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. What strategies are effective for resolving contradictions in biological data across different assay systems?

- Methodological Answer :

- Orthogonal validation : Cross-validate kinase inhibition data with thermal shift assays (TSA) to confirm target engagement .

- Metabolic stability testing : Use liver microsomes to determine if discrepancies in cellular vs. enzymatic assays arise from rapid compound degradation .

- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum protein binding in cell-based assays) .

Q. How can the compound’s solubility and bioavailability be improved without compromising target affinity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or ester groups at the ethoxy linker to enhance aqueous solubility, with enzymatic cleavage studies to confirm release of the active compound .

- Co-crystallization : Screen with cyclodextrins or amino acid co-formers to improve dissolution rates .

- LogP optimization : Use fragment-based QSAR to balance lipophilicity (e.g., replacing the trifluoromethyl group with a polar sulfonamide) .

Q. What computational tools are recommended for predicting off-target interactions?

- Methodological Answer :

- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to predict off-target kinases or GPCRs based on structural similarity to known ligands .

- Machine learning : Train models on ChEMBL data to flag potential hERG channel or CYP450 inhibitors .

- Binding free energy calculations : Perform MM-GBSA simulations to prioritize analogs with favorable thermodynamic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.